
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17Cl2N3O2 and its molecular weight is 402.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, identified by the CAS number 1172368-49-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C20H17Cl2N3O2 |
Molecular Weight | 402.3 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
Studies have shown that derivatives of pyrazoles can inhibit key signaling pathways involved in inflammation. For instance, compounds similar to this compound have been noted for their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This activity is linked to the inhibition of mitogen-activated protein kinase (MAPK) pathways, specifically p38 MAPK and its downstream targets like MK2 .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cell Line Studies : In vitro assays demonstrated that related pyrazole derivatives inhibited cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .
- Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis through cell cycle arrest at the G2/M phase, along with modulation of pro-apoptotic and anti-apoptotic gene expressions (e.g., downregulation of Bcl-2 and upregulation of Bax) .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar pyrazole compounds, providing insights into their therapeutic potential:
- Study on MK2 Inhibition : A study highlighted that specific pyrazole derivatives could effectively inhibit MK2, which plays a crucial role in inflammatory responses. This inhibition correlated with reduced TNF-α release in cellular models .
- Cytotoxicity Profiles : Another investigation assessed a series of pyrazole compounds for cytotoxicity against various cancer cell lines, revealing that certain modifications at the N1 position significantly affected their antiproliferative activity .
- Structure–Activity Relationship (SAR) : Research into SAR indicated that introducing specific substituents could enhance biological activity while minimizing toxicity to normal cells. For example, alterations in aryl moieties led to varying degrees of anticancer efficacy and selectivity towards cancerous versus healthy cells .
Applications De Recherche Scientifique
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Anti-inflammatory Activity
Studies show that derivatives of pyrazoles can inhibit key signaling pathways involved in inflammation. For instance, compounds similar to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide have demonstrated the ability to inhibit the release of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This activity is linked to the inhibition of mitogen-activated protein kinase (MAPK) pathways, particularly p38 MAPK and its downstream targets like MK2 .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
Cell Line Studies : In vitro assays demonstrated that related pyrazole derivatives inhibited cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .
Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis through cell cycle arrest at the G2/M phase, along with modulation of pro-apoptotic and anti-apoptotic gene expressions (e.g., downregulation of Bcl-2 and upregulation of Bax) .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar pyrazole compounds, providing insights into their therapeutic potential:
Study on MK2 Inhibition : A study highlighted that specific pyrazole derivatives could effectively inhibit MK2, which plays a crucial role in inflammatory responses. This inhibition correlated with reduced TNF-α release in cellular models .
Cytotoxicity Profiles : Another investigation assessed a series of pyrazole compounds for cytotoxicity against various cancer cell lines, revealing that specific modifications at the N1 position significantly affected their antiproliferative activity .
Structure–Activity Relationship (SAR) : Research into SAR indicated that introducing specific substituents could enhance biological activity while minimizing toxicity to normal cells. For example, alterations in aryl moieties led to varying degrees of anticancer efficacy and selectivity towards cancerous versus healthy cells .
Propriétés
IUPAC Name |
N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-3-25-18(10-12(2)24-25)20(27)23-17-9-8-13(21)11-15(17)19(26)14-6-4-5-7-16(14)22/h4-11H,3H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOJGIYIYRCVLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.